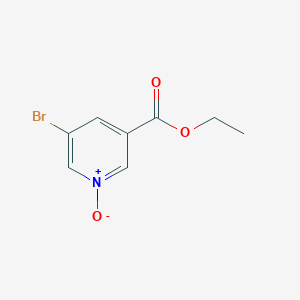
Ethyl 5-bromonicotinate 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromonicotinate 1-oxide is a chemical compound with the molecular formula C8H8BrNO3 . It is also known as Ethyl 5-Bromonicotinate n-oxide .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C8H8BrNO3/c1-2-13-8(11)6-3-7(9)5-10(12)4-6/h3-5H,2H2,1H3 . The molecular weight is 246.06 . Physical and Chemical Properties Analysis
The molecular weight of this compound is 246.06 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Material Science
Research on densely grafted and double-grafted polyethylene oxide (PEO) brushes demonstrates the versatility of EO-related compounds in creating soft elastomers through atom transfer radical polymerization (ATRP). Such materials have applications in biomedical engineering, coatings, and as components in soft robotics due to their unique mechanical properties and biocompatibility (Neugebauer et al., 2003).
Sterilization and Disinfection
Ethylene oxide sterilization is a critical process in the medical field for sterilizing equipment that cannot withstand heat. The method's effectiveness against a wide range of pathogens and its application in new medical device development highlights EO's significant role in ensuring patient safety and advancing healthcare technology (Mendes et al., 2007).
Nanotechnology and Agriculture
The study on iron oxide nanoparticles as a potential iron fertilizer illustrates the intersection of nanotechnology and agriculture, offering insights into how EO-related compounds might enhance plant growth and address micronutrient deficiencies. Such research underscores the potential for innovative fertilization strategies to improve crop yields and nutritional quality (Rui et al., 2016).
Environmental and Health Safety
Understanding the toxicological impact of ethylene oxide, including its carcinogenic potential, is essential for developing safer industrial practices and regulatory standards. Research on EO's effects highlights the need for stringent exposure controls and alternative sterilization methods to protect worker health and the environment (Vincent et al., 2019).
Advanced Materials for Drug Delivery
Studies on the formation of controllable hydrophilic/hydrophobic drug delivery systems using electrospinning of vesicles into nanofibrous membranes indicate the potential for EO-related compounds in developing targeted medication delivery mechanisms. This technology could revolutionize treatments by enabling precise control over drug release profiles, enhancing therapeutic efficacy (Li et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-bromo-1-oxidopyridin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(11)6-3-7(9)5-10(12)4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVZWNYKNZDWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C[N+](=C1)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)


![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)

![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)


